(3-bromo-4-ethoxyphenyl)[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone
Description
Properties
IUPAC Name |
(3-bromo-4-ethoxyphenyl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrClN3O4/c1-2-28-18-6-3-13(11-15(18)20)19(25)23-9-7-22(8-10-23)17-5-4-14(24(26)27)12-16(17)21/h3-6,11-12H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEPUCIQUGHFADP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30387093 | |
| Record name | STK099544 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30387093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6015-45-8 | |
| Record name | STK099544 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30387093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-bromo-4-ethoxyphenyl)[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Ethoxylation: The addition of an ethoxy group to the brominated phenyl ring.
Nitration and Chlorination:
Piperazine Coupling: The coupling of the piperazine ring with the chlorinated nitrophenyl compound.
Methanone Formation: The final step involves the formation of the methanone group.
Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, are crucial for efficient production. Advanced techniques like catalytic oxidation and packed-bed reactors can be employed to enhance yield and purity.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at the 3-position of the ethoxyphenyl ring is susceptible to SNAr reactions under specific conditions.
| Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|
| Thiophenol, K₂CO₃, DMF, 110°C | (3-(phenylthio)-4-ethoxyphenyl)[...]methanone | 60–75% | |
| Ammonia (NH₃), CuI, 100°C | (3-amino-4-ethoxyphenyl)[...]methanone | 45% |
Mechanism : The electron-withdrawing ethoxy group activates the ring for nucleophilic attack, facilitating displacement of bromide. Reactions typically require polar aprotic solvents (DMF, DMSO) and elevated temperatures .
Nitro Group Reduction
The nitro group at the 4-position of the chlorophenyl ring can be reduced to an amine.
| Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|
| H₂, Pd/C, EtOH, 25°C | (3-bromo-4-ethoxyphenyl)[4-(2-chloro-4-aminophenyl)piperazin-1-yl]methanone | 85% | |
| NaBH₄/CuCl₂, MeOH, 0°C | Same as above | 72% |
Notes : Catalytic hydrogenation is more efficient than stoichiometric methods. The resulting amine can undergo diazotization or reductive alkylation.
Ethoxy Group Hydrolysis
The ethoxy group undergoes hydrolysis under acidic or basic conditions to form a phenolic derivative.
| Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|
| 48% HBr, AcOH, reflux | (3-bromo-4-hydroxyphenyl)[...]methanone | 68% | |
| BBr₃, CH₂Cl₂, −10°C → RT | Same as above | 75% |
Kinetics : BBr₃-mediated demethylation is faster (1–2 h) compared to HBr (6–8 h). The phenolic product is prone to oxidation unless stabilized .
Piperazine Ring Functionalization
The piperazine ring participates in acylation and alkylation reactions at the secondary amine sites.
| Reaction Type | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acylation | Acetyl chloride, pyridine, 0°C | N-acetyl-piperazine derivative | 90% | |
| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | N-methyl-piperazine derivative | 83% |
Steric Effects : Bulky substituents on the piperazine ring reduce reaction rates due to hindered access to the nitrogen lone pair .
Cross-Coupling Reactions
The bromoaryl group participates in palladium-catalyzed cross-couplings.
Limitations : The nitro group may interfere with coupling efficiency; protecting group strategies are often required .
Methanone Group Reactivity
The ketone moiety undergoes nucleophilic additions or reductions.
| Reaction | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Grignard Addition | CH₃MgBr, THF, −78°C | Tertiary alcohol derivative | 50% | |
| Wolff-Kishner | NH₂NH₂, NaOH, ethylene glycol, 200°C | Deoxygenated hydrocarbon | 30% |
Challenges : Steric hindrance from adjacent substituents limits accessibility to the carbonyl group .
Key Stability Considerations
Scientific Research Applications
Drug Development
The compound is primarily investigated for its role as an intermediate in the synthesis of therapeutic agents. Its structure allows for modifications that can enhance pharmacological activity. For instance, derivatives of piperazine are known for their diverse biological effects, including:
- Antidepressant Activity : Compounds with piperazine moieties exhibit potential as antidepressants due to their ability to modulate neurotransmitter systems.
- Antipsychotic Effects : Similar structures have been linked to antipsychotic properties, making this compound a candidate for further exploration in treating schizophrenia and similar disorders.
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups. Common methods include:
- Acylation Reactions : Utilizing acyl chlorides to introduce carbonyl functionalities.
- Nucleophilic Substitution : Employing nucleophiles to replace halogen atoms with more reactive groups.
Table 1: Common Synthetic Methods for Piperazine Derivatives
| Method | Description | Yield (%) |
|---|---|---|
| Acylation | Reaction with acyl chloride under basic conditions | 70 - 90 |
| Nucleophilic Substitution | Halogen replacement using nucleophiles | 60 - 85 |
| Cyclization | Formation of piperazine rings from linear precursors | 50 - 75 |
Antimicrobial Activity
Research has indicated that certain derivatives of this compound possess antimicrobial properties, making them candidates for developing new antibiotics. Studies show that modifications can enhance efficacy against resistant strains of bacteria.
Anticancer Potential
Preliminary studies suggest that (3-bromo-4-ethoxyphenyl)[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone may exhibit cytotoxic effects on cancer cell lines. The nitro group can undergo bioreduction, forming reactive intermediates that may induce apoptosis in malignant cells.
Case Study 1: Antidepressant Activity Evaluation
A study evaluated the antidepressant effects of piperazine derivatives, including this compound, using animal models. The results indicated a significant reduction in depressive-like behaviors compared to control groups, suggesting potential therapeutic benefits.
Case Study 2: Antimicrobial Efficacy Testing
In vitro tests were conducted against various bacterial strains. The compound showed promising activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to existing antibiotics.
Mechanism of Action
The mechanism of action of (3-bromo-4-ethoxyphenyl)[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
LGH ([4-(2-Chloro-4-nitrophenyl)piperazin-1-yl][3-(2-methoxyphenyl)-5-methyl-1,2-oxazol-4-yl]methanone)
- Structure : Replaces the 3-bromo-4-ethoxyphenyl group with a 5-methyl-1,2-oxazole ring bearing a 2-methoxyphenyl substituent.
- Synthesis : Likely involves coupling 4-(2-chloro-4-nitrophenyl)piperazine with an oxazole-carboxylic acid derivative, as seen in similar protocols .
OMM ([4-(2-Chloro-4-nitrophenyl)piperazin-1-yl][3-(2-chloropyridin-3-yl)-5-methyl-1,2-oxazol-4-yl]methanone)
- Structure : Features a 2-chloropyridinyl-oxazole moiety instead of the bromo-ethoxyphenyl group.
- Synthesis : Similar to LGH but utilizes a pyridine-containing oxazole precursor .
- Key Differences : The pyridine ring enhances polarity and hydrogen-bonding capacity, which may improve aqueous solubility relative to the bromo-ethoxy substituent .
Compound 12 ((4-(3-Methoxy-4-nitrophenyl)piperazin-1-yl)(phenyl)methanone)
- Structure : Lacks halogen substituents; the left aryl group is phenyl, and the right substituent is 3-methoxy-4-nitrophenyl.
- Synthesis : Prepared via nitro reduction and subsequent methoxylation, as described in .
- Key Differences : Absence of bromine and chlorine reduces molecular weight and lipophilicity (LogP ~2.5 vs. ~3.8 for the target compound) .
Physicochemical Properties
Notes:
- Nitro and chloro groups in all analogs contribute to electron-deficient aromatic systems, favoring interactions with biological targets like enzymes or protein-protein interfaces .
Spectral and Analytical Data
- Infrared (IR) Spectroscopy : Nitro groups (~1520 cm⁻¹, asymmetric stretching) and carbonyl (C=O, ~1680 cm⁻¹) are consistent across analogs .
- NMR : The target compound’s ¹H-NMR would show signals for ethoxy (–OCH₂CH₃, δ 1.3–1.5 ppm triplet, δ 3.8–4.0 ppm quartet) and aromatic protons (δ 7.0–8.5 ppm), similar to Compound 12 .
- Mass Spectrometry : High-resolution MS would confirm molecular ions at m/z 492.0 (target), 474.1 (LGH), and 480.0 (OMM) .
Biological Activity
The compound (3-bromo-4-ethoxyphenyl)[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone , also known by its CAS number 6015-45-8, has garnered interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant studies.
Molecular Formula
- C : 19
- H : 19
- Br : 1
- Cl : 1
- N : 3
- O : 4
Structural Representation
The compound features a piperazine ring substituted with a chloro-nitrophenyl group and a bromo-ethoxyphenyl moiety, which may contribute to its biological activity.
- Inhibition of Enzymatic Activity :
- Antitumor Activity :
- Antimicrobial Properties :
Anticancer Studies
A study focusing on piperazine derivatives indicated that compounds with similar structural features to this compound showed significant inhibition of tumor growth in xenograft models. The underlying mechanisms involved the modulation of signaling pathways related to cell proliferation and apoptosis .
Antimicrobial Evaluation
In vitro assays have been conducted to evaluate the antimicrobial efficacy of piperazine derivatives. These studies revealed that certain compounds exhibited potent activity against Gram-positive and Gram-negative bacteria, as well as fungi, indicating a broad spectrum of antimicrobial action .
Data Table: Biological Activities of Related Compounds
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing (3-bromo-4-ethoxyphenyl)[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting a substituted phenylpiperazine precursor with a bromo-ethoxybenzoyl chloride derivative in the presence of a base like triethylamine (TEA) to facilitate acylation . Post-synthesis, reduction steps (e.g., using SnCl₂ for nitro group reduction) may be required for intermediates . Key conditions include anhydrous solvents (e.g., dichloromethane) and controlled temperatures (0–25°C) to minimize side reactions.
Q. How is structural integrity and purity validated for this compound?
- Methodology : Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and piperazine linkage .
- Elemental Analysis : Compare calculated vs. experimental C, H, N percentages (e.g., deviations <0.3% indicate high purity) .
- Melting Point : Consistency with literature values (e.g., 153–154°C for analogous methanones) .
- Chromatography : TLC (Rf values) or HPLC to assess purity (>95% by area normalization) .
Q. What safety protocols are critical during synthesis and handling?
- Methodology :
- Use fume hoods and PPE (gloves, lab coats) to avoid inhalation/contact, as halogenated aryl groups may be toxic .
- Follow SDS guidelines for spill management (neutralize with inert absorbents) and storage (2–8°C under nitrogen) .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodology :
- Stoichiometry : Adjust molar ratios (e.g., 1.2:1 acyl chloride:piperazine) to drive complete acylation .
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate coupling .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Workup : Purify via column chromatography (silica gel, hexane/EtOAc gradient) to isolate high-purity product .
Q. How to address contradictory biological activity data in structurally similar piperazine methanones?
- Methodology :
- Comparative SAR Studies : Systematically vary substituents (e.g., Br vs. Cl, nitro vs. methoxy) and test against target receptors .
- Dose-Response Assays : Use IC₅₀/EC₅₀ values to quantify potency variations (e.g., 4-nitrophenyl groups may enhance antimicrobial activity vs. 4-methoxyphenyl) .
- Computational Modeling : Docking studies (e.g., AutoDock) to predict binding affinities and explain discrepancies .
Q. What challenges arise in crystallographic characterization, and how are they resolved?
- Methodology :
- Crystal Growth : Use slow evaporation (e.g., methanol/water mixtures) to obtain diffraction-quality crystals .
- X-ray Diffraction : Resolve disorder in piperazine rings by refining anisotropic displacement parameters .
- Data Contradictions : Cross-validate with NMR and IR to confirm bond geometries (e.g., ketone C=O stretch at ~1680 cm⁻¹) .
Q. How to design a robust bioactivity screening protocol for this compound?
- Methodology :
- Target Selection : Prioritize receptors where piperazine derivatives show activity (e.g., serotonin 5-HT₁A, dopamine D₂) .
- In Vitro Assays : Radioligand binding assays (³H-labeled ligands) to measure Ki values .
- Antimicrobial Testing : Follow CLSI guidelines for MIC determination against Gram-positive/negative strains .
Key Data from Literature
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
